molecular formula C9H8Cl2O2 B13865369 3,4-Dichloro-5-ethoxybenzaldehyde

3,4-Dichloro-5-ethoxybenzaldehyde

Cat. No.: B13865369
M. Wt: 219.06 g/mol
InChI Key: LQSKJMPKGSESRE-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-ethoxybenzaldehyde: is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and an ethoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chlorination of Ethoxybenzaldehyde: One common method involves the chlorination of 5-ethoxybenzaldehyde using chlorine gas or a chlorinating agent such as sulfuryl chloride.

    Industrial Production Methods: Industrial production of 3,4-dichloro-5-ethoxybenzaldehyde often involves large-scale chlorination processes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dichloro-5-ethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 3,4-dichloro-5-ethoxybenzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, amines, thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,4-dichloro-5-ethoxybenzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and molecular targets can vary based on the specific application and the derivatives used .

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

3,4-dichloro-5-ethoxybenzaldehyde

InChI

InChI=1S/C9H8Cl2O2/c1-2-13-8-4-6(5-12)3-7(10)9(8)11/h3-5H,2H2,1H3

InChI Key

LQSKJMPKGSESRE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)Cl

Origin of Product

United States

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